7-Amino-2-naphthol hydrochloride

Description

Significance within Aminonaphthol Chemistry

The significance of 7-Amino-2-naphthol (B1202560) hydrochloride lies in its bifunctional nature, possessing both an amino and a hydroxyl group. This structure is characteristic of aminonaphthols, which are valuable precursors and intermediates in organic synthesis. ontosight.aiontosight.ai Aminonaphthols are widely utilized as building blocks for creating more complex molecules, particularly in the dye and pigment industry where they are precursors for stable, colored azo dyes. ontosight.aiontosight.aiontosight.ai

In the realm of synthetic chemistry, aminonaphthol derivatives are crucial. For instance, they are employed in multicomponent reactions like the Betti reaction to produce aminobenzylnaphthols. rsc.orgnih.gov These products, known as Betti bases, have substantial utility as chiral ligands and catalysts in asymmetric synthesis, which is critical for producing enantiomerically pure compounds. rsc.orgresearchgate.net The reactivity of the amino and hydroxyl groups allows for a wide range of chemical transformations, making compounds like 7-Amino-2-naphthol hydrochloride versatile reagents for constructing complex molecular architectures. ontosight.ai Research has also shown that related aminonaphthol structures serve as intermediates in the synthesis of pharmaceuticals. ontosight.aiasianpubs.org

Historical Context of Naphthol Derivative Investigations

The investigation of naphthol derivatives is intrinsically linked to the history of naphthalene (B1677914) chemistry. Naphthalene was first isolated in the early 1820s, with its chemical formula being determined by Michael Faraday in 1826 and its fused-ring structure correctly proposed by Emil Erlenmeyer in 1866. wikipedia.org This foundational work paved the way for exploring its derivatives.

Naphthols, the hydroxyl derivatives of naphthalene, quickly became commercially important. britannica.com Both 1-naphthol (B170400) (α-naphthol) and 2-naphthol (B1666908) (β-naphthol) have been central to the development of the synthetic dye industry since the late 19th century. britannica.comrasayanjournal.co.in 2-Naphthol, in particular, is considered one of the most important intermediates derived from naphthalene, used to create a vast number of dyes and dye intermediates. britannica.com

The synthesis of aminonaphthols added another layer of complexity and utility. Early synthetic methods, such as the Bucherer reaction, demonstrated the conversion of naphthols to aminonaphthols. asianpubs.org The Betti reaction, discovered by Mario Betti in the early 20th century, further expanded the synthetic possibilities by using aminonaphthols to create chiral ligands. nih.gov The hydrochloride salts of these compounds, such as 1-amino-2-naphthol (B1212963) hydrochloride, were prepared and studied, though their instability was noted. orgsyn.org These historical developments in synthesis and application have established naphthol derivatives as a cornerstone of industrial and research chemistry.

Compound Properties

Below are the key chemical and physical properties of 7-Amino-2-naphthol and its hydrochloride salt.

| Property | Value | Reference |

| This compound | ||

| IUPAC Name | 7-aminonaphthalen-2-ol;hydrochloride | |

| CAS Number | 51761-16-1 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₀ClNO | sigmaaldrich.comnih.gov |

| 7-Amino-2-naphthol (Free Base) | ||

| IUPAC Name | 7-aminonaphthalen-2-ol | guidechem.com |

| Other Names | 2-Amino-7-hydroxynaphthalene, 7-Amino-β-naphthol | guidechem.comontosight.ai |

| CAS Number | 93-36-7 | guidechem.com |

| Molecular Formula | C₁₀H₉NO | guidechem.comontosight.ai |

| Molecular Weight | 159.18 g/mol | guidechem.com |

| Melting Point | ~105-108°C | ontosight.ai |

| Appearance | Crystalline solid | ontosight.ai |

| Solubility | Slightly soluble in cold water; more soluble in hot water, ethanol, and acetone | ontosight.ai |

| Key Feature | Exhibits fluorescence under UV light | ontosight.ai |

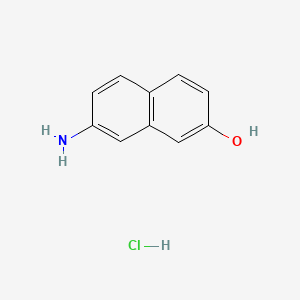

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-aminonaphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1-6,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFLTUHMDULKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51761-16-1 | |

| Record name | 2-Naphthalenol, 7-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51761-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-2-naphthol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-amino-2-naphthol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies

Electrophilic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene ring system is generally more reactive towards electrophilic substitution than benzene (B151609) because the activation energy required to form the intermediate carbocation is lower. libretexts.org In 7-amino-2-naphthol (B1202560), the reactivity and orientation of incoming electrophiles are directed by the powerful activating effects of the amino (-NH₂) and hydroxyl (-OH) groups. Both are ortho-, para-directing groups, meaning they activate the positions ortho and para to themselves.

In the case of 2-naphthol (B1666908), electrophilic attack is strongly favored at the 1-position (alpha-position) due to the formation of a more stable carbocation intermediate where one of the rings remains fully aromatic. libretexts.org For 7-amino-2-naphthol, the positions activated by the hydroxyl group at C2 are C1 and C3. The amino group at C7 activates positions C6 and C8. The combined influence of these two groups makes the molecule highly reactive. The most likely positions for electrophilic attack are the alpha-positions that are activated by one of the groups, primarily the 1-position, which is ortho to the hydroxyl group, and the 8-position, which is ortho to the amino group. The precise outcome of a substitution reaction can be influenced by factors such as the nature of the electrophile and the reaction conditions. libretexts.org

Diazotization and Subsequent Coupling Reactions for Chromophore Formation

The primary amino group on the 7-amino-2-naphthol molecule is readily converted into a diazonium salt. This process, known as diazotization, involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a highly valuable intermediate in the synthesis of azo dyes.

These diazonium salts are electrophilic and can react with activated aromatic compounds (coupling components), such as phenols, naphthols, or aromatic amines, in what is known as an azo coupling reaction. chempedia.info This reaction is a form of electrophilic aromatic substitution. chempedia.infowordpress.com The coupling of a diazotized 7-amino-2-naphthol derivative with another aromatic system results in the formation of a molecule containing the -N=N- azo chromophore, which is characteristic of many synthetic dyes. The extensive conjugation between the two aromatic systems via the azo bridge is responsible for the color of these compounds.

Proton Transfer Dynamics and Photochemical Reactivity

7-Amino-2-naphthol is a photoacid, a class of molecules that become significantly more acidic upon electronic excitation with light. bowdoin.edu This property allows for the study of proton transfer (PT) processes on very fast timescales. bowdoin.edu The molecule has three potential protonation states in its ground state: a cation (both groups protonated), a neutral species, and an anion (hydroxyl group deprotonated). bowdoin.edu Upon excitation, a fourth zwitterionic state, where the hydroxyl group has transferred its proton to the amino group, can become accessible. bowdoin.edu

In its electronic ground state, 7-amino-2-naphthol exhibits two distinct acid-base equilibria corresponding to its amino and hydroxyl groups. Experimental studies have determined the ground-state pKa values for these functional groups. The pKa for the protonated amine (-NH₃⁺) is approximately 4.4, while the pKa for the hydroxyl (-OH) group is about 9.6. bowdoin.edu These values indicate that in a neutral aqueous solution, the compound exists predominantly in its neutral form, with a protonated amino group at low pH and a deprotonated hydroxyl group (naphthoxide) at high pH.

| Functional Group | Ground-State pKa |

| Amine (-NH₃⁺) | 4.4 ± 0.2 bowdoin.edu |

| Alcohol (-OH) | 9.6 ± 0.1 bowdoin.edu |

This interactive table summarizes the ground-state acidity constants for 7-Amino-2-naphthol.

Upon absorption of a photon, the electronic distribution of 7-amino-2-naphthol changes, leading to a dramatic increase in the acidity of the hydroxyl group, a phenomenon known as photoacidity. bowdoin.edu This enhanced acidity in the excited state facilitates proton transfer from the hydroxyl group to a suitable acceptor, such as a water molecule. acs.org For aminonaphthols, this can lead to different emission spectra corresponding to the excited cation, neutral, anion, and zwitterion species. bowdoin.edu The excited-state acidity constant, or pKa, provides a quantitative measure of this photoacidity. For similar aminonaphthols, the pKa of the hydroxyl group can be significantly lower than its ground-state value, indicating it is a much stronger acid in the excited state. rsc.org

The protonation state of the amino group plays a critical role in modulating the photochemical behavior of the hydroxyl group. rsc.orgacs.org This demonstrates a powerful intramolecular substituent effect.

When the amino group is protonated (-NH₃⁺): It acts as an electron-withdrawing group. This electronic pull increases the acidity of the hydroxyl group in both the ground and, more dramatically, the excited state. For related aminonaphthols, the presence of the -NH₃⁺ group enables efficient excited-state proton transfer (ESPT) from the hydroxyl group. rsc.org

When the amino group is in its neutral form (-NH₂): It functions as an electron-donating group. This effect reduces the acidity of the hydroxyl group. In this state, the photoacidity of the -OH group is significantly suppressed, and ESPT is often quenched or becomes inefficient. rsc.org

Therefore, the pH of the solution acts as a switch for the photoacidity of 7-amino-2-naphthol. rsc.org By controlling the protonation state of the amino substituent, one can effectively turn the excited-state proton transfer from the hydroxyl group "on" or "off". rsc.orgacs.org

Condensation Reactions for Formation of Polycyclic Systems

The amino and hydroxyl groups of 7-amino-2-naphthol can both participate in condensation reactions to build larger, more complex polycyclic systems. Condensation reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water.

For example, the hydroxyl group, particularly in its more nucleophilic naphthoxide form, can undergo reactions like Knoevenagel condensation with aldehydes. rsc.org The amino group can react with carbonyl compounds (aldehydes and ketones) to form imines (Schiff bases). If a molecule contains two carbonyl groups or other suitable electrophilic centers, a double condensation reaction can occur, leading to the formation of new heterocyclic rings fused to the naphthalene core. For instance, condensation with β-dicarbonyl compounds or their equivalents can be a route to synthesize various fused heterocyclic systems. Such reactions are fundamental in medicinal chemistry for creating diverse molecular scaffolds. nih.gov

Functional Group Transformations and Derivatization for Specific Applications

The inherent reactivity of the amino and hydroxyl groups in 7-Amino-2-naphthol hydrochloride is the cornerstone of its utility as a precursor in organic synthesis. These functional groups can be selectively or simultaneously modified to create a vast library of derivatives with tailored properties for specific applications, ranging from vibrant colorants to sophisticated analytical tools.

The primary amino group is readily diazotized, a cornerstone reaction for the synthesis of azo dyes. This process involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. conscientiabeam.comunb.ca This highly reactive intermediate can then be coupled with various aromatic compounds, known as coupling components, to generate the characteristic azo (-N=N-) linkage, which is responsible for the color of these dyes. conscientiabeam.comontosight.ai

Concurrently, the hydroxyl group can undergo reactions such as etherification or esterification. However, a more prominent transformation involves its role in condensation reactions. For instance, the amino group of 7-Amino-2-naphthol can react with aldehydes or ketones to form Schiff bases (imines), compounds containing a C=N double bond. gsconlinepress.comnih.gov These Schiff bases are not only valuable intermediates but also exhibit a range of interesting chemical and physical properties in their own right, including fluorescence and the ability to form stable metal complexes. nih.govnih.gov

The strategic derivatization of this compound is pivotal in the development of molecules for specific, high-value applications. By carefully selecting the derivatizing agents and reaction conditions, chemists can fine-tune the electronic and steric properties of the resulting compounds.

One of the most significant applications of this compound is in the synthesis of azo dyes. The resulting dyes, often with deep and vibrant colors, have been historically important in the textile industry. conscientiabeam.com The specific shade of the dye can be modulated by the choice of the coupling partner that reacts with the diazotized 7-Amino-2-naphthol.

Furthermore, the fluorescent nature of the naphthalene core can be harnessed and modulated through derivatization. The formation of Schiff bases, for example, can lead to new fluorophores. The electronic properties of the substituent introduced via the imine bond can significantly influence the fluorescence quantum yield and Stokes shift of the molecule. This makes such derivatives promising candidates for the development of fluorescent probes for the detection of metal ions or other analytes. The chelation of metal ions by these Schiff base ligands can lead to either an enhancement ("turn-on") or quenching ("turn-off") of fluorescence, providing a mechanism for selective sensing.

In the realm of material science, derivatives of 7-Amino-2-naphthol can be incorporated into larger molecular architectures. For instance, they can serve as monomers for the synthesis of specialty polymers or as building blocks for the construction of functional materials with specific optical or electronic properties.

The following tables provide a summary of key functional group transformations and the corresponding applications of the resulting derivatives.

Table 1: Functional Group Transformations of this compound

| Transformation | Reagents/Conditions | Resulting Functional Group |

| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) |

| Azo Coupling | Diazonium salt, Aromatic coupling component (e.g., phenols, anilines) | Azo (-N=N-) |

| Schiff Base Formation | Aldehyde or Ketone, Acid/Base catalyst or heat | Imine (-N=CH-R) |

Table 2: Derivatization Strategies and Applications

| Derivatization Strategy | Resulting Derivative Type | Specific Application |

| Diazotization followed by Azo Coupling | Azo Dyes | Colorants for textiles and other materials |

| Schiff Base Formation | Imines | Fluorescent probes for metal ion detection |

| Incorporation into polymeric structures | Functional Polymers | Materials with specific optical/electronic properties |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

In the hydrochloride salt, the amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺). This would give rise to characteristic N-H stretching vibrations, typically appearing as a broad band in the 3000-2800 cm⁻¹ region. The hydroxyl (-OH) group exhibits a broad stretching vibration, usually in the range of 3600-3200 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The naphthalene (B1677914) ring itself will produce a series of characteristic C=C stretching absorptions in the 1650-1450 cm⁻¹ region. Additionally, C-O stretching and O-H bending vibrations would be observed in the fingerprint region (below 1500 cm⁻¹), along with out-of-plane C-H bending vibrations that are indicative of the substitution pattern on the naphthalene ring. researchgate.net

Table 1: Expected FT-IR Absorption Bands for 7-Amino-2-naphthol (B1202560) Hydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 3000 - 2800 (broad) |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | ~3100 - 3000 |

| Aromatic C=C | C=C Stretch | ~1650 - 1450 |

| C-O | C-O Stretch | ~1260 - 1000 |

This table is predictive and based on characteristic functional group frequencies and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 7-Amino-2-naphthol hydrochloride would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the naphthalene ring would appear as a complex pattern of multiplets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the amino and hydroxyl groups. The proton of the hydroxyl group and the protons of the ammonium group would likely be broad singlets and their chemical shifts could vary depending on the solvent and concentration. For comparison, the aromatic protons of the parent compound, 2-naphthol (B1666908), appear in the range of δ 7.08-7.75 ppm. youtube.comchemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For this compound, ten distinct signals would be expected for the ten carbon atoms of the naphthalene ring. The carbons bearing the hydroxyl and amino groups (C2 and C7) would be significantly shifted due to the electronegativity of the heteroatoms. The chemical shifts of the other aromatic carbons would also be influenced by the positions of these substituents. In the related compound, 1-Amino-2-naphthol (B1212963) hydrochloride, carbon signals are observed in the aromatic region. chemicalbook.com For 2-naphthol, the carbon attached to the hydroxyl group (C2) resonates at approximately δ 153.6 ppm, while other aromatic carbons appear between δ 109 and 135 ppm. researchgate.netchemicalbook.com A similar pattern would be expected for this compound, with adjustments due to the presence and position of the amino group.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Spectrum | Functional Group/Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic-H | 7.0 - 8.0 | Multiplets |

| Ar-OH | Variable (broad) | Singlet | |

| Ar-NH₃⁺ | Variable (broad) | Singlet | |

| ¹³C NMR | Aromatic C-OH | ~150 - 160 | Singlet |

| Aromatic C-NH₃⁺ | ~130 - 145 | Singlet |

This table is predictive and based on data from analogous compounds like 2-naphthol and other aminonaphthols. youtube.comchemicalbook.comchemicalbook.comresearchgate.netchemicalbook.com

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy

Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. This compound, with its extended π-conjugated naphthalene system, is expected to exhibit strong absorption in the UV region. The absorption spectrum is a result of π → π* transitions. The position and intensity of the absorption bands are sensitive to the substitution on the naphthalene ring. The amino and hydroxyl groups, being electron-donating, can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. Studies on the free base, 7-Amino-2-naphthol, have been conducted to characterize its absorption and emission properties. bowdoin.edu The compound is known to exhibit fluorescence under UV light, a common feature for many naphthalene derivatives. ontosight.ai

Time-Resolved Emission Studies for Excited State Characterization

Time-resolved fluorescence spectroscopy can provide insights into the dynamics of the excited state. For aminonaphthols, processes such as excited-state proton transfer (ESPT) are of significant interest. bowdoin.edu In these molecules, the acidity of the hydroxyl group and the basicity of the amino group can change upon photoexcitation, leading to proton transfer either to or from the solvent or intramolecularly. By measuring the fluorescence lifetime, one can study the rates of these excited-state processes. For 7-Amino-2-naphthol, there was reported difficulty in assigning the emission spectra, particularly between the zwitterionic and neutral species, highlighting the complexity of its excited-state behavior. bowdoin.edu

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular weight of the free base is 159.19 g/mol . scbt.com In the mass spectrum, the molecular ion peak (M⁺) for the free base would be observed at m/z 159.

The fragmentation pattern can be predicted based on the analysis of related isomers like 1-Amino-2-naphthol. echemi.comresearchgate.net Common fragmentation pathways for such compounds include the loss of small, stable molecules. A likely fragmentation would be the loss of carbon monoxide (CO, 28 Da) from the naphthol ring, followed by the loss of hydrogen cyanide (HCN, 27 Da) from the amino-substituted ring. This would lead to fragment ions at m/z 131 and 104. The mass spectrum of 1-Amino-2-naphthol indeed shows major peaks at m/z 159, 130, and 103, corresponding to the molecular ion and subsequent losses. echemi.comresearchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for 7-Amino-2-naphthol

| m/z | Proposed Fragment |

|---|---|

| 159 | [M]⁺ (Molecular Ion) |

| 131 | [M - CO]⁺ |

| 130 | [M - HCN - H]⁺ or [M - CO - H]⁺ |

| 104 | [M - CO - HCN]⁺ |

This table is predictive and based on the fragmentation patterns of isomeric aminonaphthols. echemi.comresearchgate.net

X-Ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding, within the crystal lattice of this compound.

While specific X-ray crystallographic data for this compound is not publicly available, the technique has been used to differentiate between racemic and enantiomeric forms of other compounds due to differences in their crystal symmetry. thermofisher.com If a suitable crystal of this compound were grown, XRD would unequivocally confirm the connectivity of the atoms and reveal the conformation of the molecule and the nature of the ionic interaction between the ammonium group and the chloride ion.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground-State Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules in their ground state. By approximating the electron density, DFT calculations can determine optimized molecular geometries, electronic properties, and vibrational frequencies. For 7-Amino-2-naphthol (B1202560), DFT is employed to understand how the amino (-NH₂) and hydroxyl (-OH) substituents influence the electronic distribution across the naphthalene (B1677914) core.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. In 7-Amino-2-naphthol, the electron-donating nature of both the amino and hydroxyl groups raises the energy of the HOMO, affecting its reactivity and ionization potential.

DFT geometry optimization provides precise information on bond lengths and angles. These calculations can reveal subtle structural changes induced by substituent effects and intermolecular interactions, such as hydrogen bonding. nih.govnih.gov Furthermore, DFT is used to calculate the distribution of electron density and atomic charges (e.g., Mulliken charges), which helps in identifying the most electropositive and electronegative sites within the molecule, crucial for predicting its interaction with other chemical species. nih.gov Studies on related hydroxycoumarin systems show that DFT is effective in exploring intramolecular hydrogen bonds and their impact on the molecular structure. nih.gov

| Parameter | Calculated Value (Representative) | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -1.1 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.1 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| C7-N Bond Length | 1.39 Å | Characterizes the bond between the naphthalene ring and the amino group. |

| C2-O Bond Length | 1.36 Å | Characterizes the bond between the naphthalene ring and the hydroxyl group. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for investigating the electronic excited states of molecules. rsc.orgrsc.orgresearchgate.net It is used to calculate vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption bands in a UV-Vis spectrum. scirp.org

For molecules like 7-Amino-2-naphthol, TD-DFT helps elucidate the nature of electronic transitions, such as π→π* transitions characteristic of aromatic systems. Computational studies on 7-amino-2-naphthol have confirmed that in an aqueous environment, the excited neutral form (with the -NH₂ group) is significantly stabilized. nih.gov However, it is also noted that standard TD-DFT methods can face challenges in accurately predicting the energy and ordering of certain excited states in naphthols, specifically the lowest-lying ¹Lₐ and ¹Lₑ states. nih.gov This limitation is often attributed to the difficulty in describing charge-transfer states and the absence of correlation from doubly excited configurations. nih.govosti.gov Despite these challenges, TD-DFT remains invaluable for providing qualitative insights and is often used in conjunction with experimental data to interpret photophysical phenomena like excited-state proton transfer (ESPT). nih.govnih.gov

| Excited State | Vertical Excitation Energy (eV) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|

| S₁ (¹Lb) | 3.78 | 0.05 | HOMO → LUMO |

| S₂ (¹La) | 4.15 | 0.21 | HOMO-1 → LUMO |

| S₃ | 4.80 | 0.65 | HOMO → LUMO+1 |

High-Level Ab Initio Calculations (e.g., EOM-CCSD) for Electronic State Mixing

To overcome the limitations of TD-DFT, more accurate and computationally intensive ab initio methods are employed. Equation-of-Motion Coupled-Cluster with Singles and Doubles (EOM-CCSD) is a high-level method that provides a more reliable description of electronic excited states, particularly in cases involving significant electron correlation or states with double excitation character. q-chem.comq-chem.com

Studies on naphthols have shown that TD-DFT can fail dramatically in predicting the energy and ordering of the ¹Lₐ and ¹Lₑ excited states, whereas EOM-CCSD accurately predicts these states as confirmed by experimental observations. nih.govosti.gov For 7-amino-2-naphthol specifically, EOM-CCSD calculations have been utilized to investigate the potential for mixing between the ¹Lₐ and ¹Lₑ states. nih.gov This state mixing is critical as it can profoundly influence the molecule's photophysical properties, including its fluorescence quantum yield and photoacidity. EOM-CCSD is therefore essential for a quantitative and accurate understanding of the complex electronic behavior of substituted naphthols.

| Excited State | TD-DFT Energy (eV) | EOM-CCSD Energy (eV) | Comment |

|---|---|---|---|

| S₁ (¹Lb) | 3.78 | 3.85 | EOM-CCSD provides a more accurate benchmark. |

| S₂ (¹La) | 4.15 | 4.05 | TD-DFT may incorrectly order the states compared to EOM-CCSD. |

Molecular Dynamics Simulations of Solvation Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed information about solvation and intermolecular interactions. temple.edu In an MD simulation of 7-Amino-2-naphthol hydrochloride in an aqueous solution, the molecule is placed in a simulation box filled with water molecules, and their trajectories are calculated over time by solving Newton's equations of motion. nih.gov

These simulations reveal how water molecules arrange themselves around the solute, forming a hydration shell. uniroma1.it Analysis of these simulations can yield key structural and dynamic properties, such as the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. aps.org Other important metrics include the number of hydrogen bonds formed between the solute and solvent, the solvent-accessible surface area (SASA), and the dynamics of water molecules within the hydration shell. researchgate.net For 7-Amino-2-naphthol, MD simulations can elucidate how the charged -NH₃⁺ group and the polar -OH group interact with water, influencing the compound's solubility and stability in solution.

| Simulation Parameter | Illustrative Finding | Interpretation |

|---|---|---|

| Radial Distribution Function g(r) for N-H···Owater | Peak at ~1.8 Å | Indicates strong hydrogen bonding from the -NH₃⁺ group to water. |

| Radial Distribution Function g(r) for O-H···Owater | Peak at ~1.9 Å | Indicates hydrogen bonding from the -OH group to water. |

| Average H-Bonds (Solute-Water) | 5-6 | Quantifies the extent of direct interaction with the solvent. |

| Solvent-Accessible Surface Area (SASA) | ~180 Ų | Measures the exposure of the molecule to the solvent. |

Predictive Models for Electronic Effects on Chemical Behavior (e.g., Hammett Plots)

The Hammett equation is a foundational tool in physical organic chemistry used to create predictive models that quantify the influence of substituents on the reactivity of aromatic compounds. pharmacy180.comlibretexts.org It relates reaction rates or equilibrium constants of a series of reactions to two parameters: a substituent constant (σ) and a reaction constant (ρ). viu.caviu.ca

For substituted 2-naphthols, Hammett plots are particularly insightful for understanding how different functional groups at the C7 position affect properties like acidity (pKa). A study investigating the ground- and excited-state proton transfer of 7-substituted-2-naphthols, including 7-amino-2-naphthol, revealed divergent Hammett plots. nih.gov The presence of the amino group, which can act as an electron-donating group (-NH₂) in its neutral form or an electron-withdrawing group (-NH₃⁺) in its protonated (hydrochloride) form, drastically alters the molecule's acidity in both the ground state (pKa) and the excited state (pKa*). nih.gov The study found that the plot of pKa versus the Hammett parameter σₚ showed different linear correlations for electron-donating and electron-withdrawing groups, indicating a change in how substituents electronically influence the reaction center. This approach allows for the prediction of chemical behavior based on the electronic nature of substituents. nih.gov

| Substituent (at C7) | Hammett Constant (σp) | Ground State pKa | Excited State pKa* |

|---|---|---|---|

| -NH₃⁺ (as in hydrochloride) | +0.61 | ~8.5 (for dissociation of -OH) | 1.1 ± 0.2 |

| -H | 0.00 | 9.5 | 2.8 |

| -CH₃ | -0.17 | 9.6 | 3.1 |

| -OCH₃ | -0.27 | 9.7 | 2.7 ± 0.1 |

| -NH₂ | -0.66 | 10.3 | 9.6 ± 0.2 |

Applications in Advanced Chemical Systems

Precursors for Advanced Chromophores and Fluorophores

The extended aromatic system of the naphthalene (B1677914) core in 7-Amino-2-naphthol (B1202560) hydrochloride is a fundamental feature that allows it to serve as a scaffold for chromophores and fluorophores. These molecules are essential in applications ranging from traditional dyes to sophisticated biosensors.

7-Amino-2-naphthol hydrochloride is a key component in the synthesis of naphthol-based azo dyes. Azo compounds, characterized by the (-N=N-) functional group, represent the largest and most versatile class of industrial dyes. nih.gov The general synthesis involves a two-step process: diazotization and azo coupling. nih.gov

In this process, a primary aromatic amine is converted into a diazonium salt, which then acts as an electrophile. unb.caontosight.ai This diazonium salt is subsequently coupled with an electron-rich aromatic compound, such as a naphthol derivative. unb.caontosight.ai this compound, with its activated naphthalene ring system, serves as an excellent coupling component. The amino and hydroxyl groups are strong activating groups, directing the electrophilic attack of the diazonium ion to specific positions on the naphthalene ring.

The final color of the resulting azo dye is determined by the specific aromatic groups attached to the azo linkage, allowing for a wide spectrum of colors from yellow to blue by varying the starting materials. unb.cacuhk.edu.hk The presence of the hydroxyl and amino groups on the naphthol moiety can also enhance the dye's properties, such as its solubility and ability to bind to fabrics. cuhk.edu.hk

Table 1: Key Steps in Naphthol-Based Azo Dye Synthesis

| Step | Description | Reactants | Intermediate/Product |

| 1. Diazotization | A primary aromatic amine reacts with nitrous acid (typically from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. unb.cacuhk.edu.hk | Primary Aromatic Amine, Sodium Nitrite (B80452), Hydrochloric Acid | Aryl Diazonium Salt |

| 2. Azo Coupling | The electrophilic diazonium salt reacts with an activated aromatic coupling component, such as this compound, in an electrophilic aromatic substitution reaction. nih.govunb.ca | Aryl Diazonium Salt, this compound | Naphthol-Based Azo Dye |

This table provides a generalized overview of the azo dye synthesis process.

The inherent fluorescence of the naphthalene moiety makes 7-Amino-2-naphthol and its derivatives attractive candidates for the development of fluorescent probes. ontosight.ai These probes are molecules designed to detect specific analytes, such as metal ions or biomolecules, through a change in their fluorescent properties. The compound itself exhibits fluorescence under ultraviolet (UV) light, a characteristic feature of many naphthalene derivatives. ontosight.ai

Naphthalene-based fluorescent probes often operate on principles like Photoinduced Electron Transfer (PET). In a typical design, a receptor unit for a specific analyte is linked to the fluorophore (the naphthalene core). In the "off" state, the fluorescence is quenched. Upon binding of the analyte to the receptor, the quenching mechanism is disrupted, leading to a significant increase in fluorescence intensity, signaling the presence of the analyte.

Derivatives of aminonaphthols are utilized in creating these sophisticated molecular tools. For instance, a naphthalene derivative fluorescent probe has been successfully synthesized for the detection of Al³⁺ ions in herbal medicines. nih.gov Similarly, the isomer 8-Amino-2-naphthol is described as a photoactive charge transfer compound that can be used as a fluorescent probe. medchemexpress.com The amino and hydroxyl groups of 7-Amino-2-naphthol provide convenient handles for chemical modification, allowing for the attachment of various recognition moieties to create probes with high selectivity and sensitivity for a wide range of analytical targets. rsc.org

Components in Photochromic Material Development

Photochromic materials are compounds that can reversibly change their color upon exposure to light. This property makes them useful for applications such as smart windows, optical data storage, and ophthalmic lenses. Spirooxazines are a prominent class of photochromic compounds, and their synthesis can involve aminonaphthol precursors.

Specifically, 1-Amino-2-naphthol (B1212963), a structural isomer of 7-Amino-2-naphthol, is known to undergo condensation with methylene-substituted azaheterocycles in the presence of an oxidizing agent to produce photochromic spirooxazines. sigmaaldrich.com This reaction relies on the nucleophilic character of the amino group and the hydroxyl function of the aminonaphthol. Given the shared functional groups, it is plausible that this compound could serve as a precursor in analogous synthetic routes to create novel spirooxazines with potentially different photochromic properties, tuned by the substitution pattern on the naphthalene core.

Intermediates in the Synthesis of Complex Organic Architectures

Beyond its direct use in functional materials, this compound is a valuable intermediate in multi-step organic synthesis. ontosight.aiontosight.ai Its bifunctional nature allows for selective reactions at either the amino or the hydroxyl group, or both, enabling the construction of complex molecular frameworks.

One significant application is in the synthesis of amidoalkyl naphthols. These compounds are formed through three-component condensation reactions involving an aldehyde, 2-naphthol (B1666908) (or a derivative), and an amide or amine. iau.irijcmas.com The resulting amidoalkyl naphthols are themselves important building blocks and have been investigated for their biological activities. iau.ir

Furthermore, the structure of 7-Amino-2-naphthol is a fragment found in more complex molecules of pharmaceutical interest. ontosight.aiontosight.ai The process of creating aminonaphthols can itself involve the reduction of azo dyes, as seen in the synthesis of 1-amino-2-naphthol hydrochloride from an azo precursor using a reducing agent like stannous chloride. repec.orgorgsyn.org This underscores the role of aminonaphthols as key connection points in synthetic pathways, bridging simpler starting materials with complex, high-value target molecules.

Ligands and Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org

Chiral 1,2-amino alcohols are well-established as privileged scaffolds that can act as chiral ligands or auxiliaries. nih.govresearchgate.net The 7-Amino-2-naphthol structure contains an amino alcohol-like arrangement on a rigid naphthalene backbone. While the parent molecule is not chiral, it can be used to synthesize chiral derivatives or can be employed in contexts where chirality is introduced in a subsequent step. For example, its isomer, 8-Amino-2-naphthol, is utilized as a chiral organocatalyst. medchemexpress.com

The amino and hydroxyl groups can coordinate to metal centers in a catalyst complex, creating a defined chiral environment that directs an incoming reagent to one face of the substrate. Alternatively, the aminonaphthol can be attached to a prochiral substrate as a chiral auxiliary. After a stereoselective reaction, the auxiliary can be cleaved and recovered. wikipedia.org The rigid naphthalene structure is advantageous as it can create a well-defined and sterically hindered pocket to enforce high levels of stereocontrol. The development of a chiral auxiliary platform based on an N4-2-naphthylmethyloxadiazinone for asymmetric aldol (B89426) reactions highlights the utility of the naphthyl group in this field. illinoisstate.edu

Reagents in Advanced Analytical Methodologies

The unique chemical properties of this compound also lend themselves to applications in analytical chemistry. Its ability to participate in specific chemical reactions or to be incorporated into signaling molecules makes it a useful reagent for detecting and quantifying other substances.

A direct analytical application has been demonstrated for its isomer, 1-Amino-2-naphthol hydrochloride, which was used in a study on the degradation of the azo dye Acid Orange 7 in an anaerobic assay. sigmaaldrich.com This suggests its utility in monitoring chemical processes and environmental samples.

Furthermore, as discussed previously (Section 6.1.2), the naphthalene core is an excellent platform for building fluorescent probes. Naphthalene-based probes have been designed for the highly sensitive and selective detection of analytes such as metal ions and amino acids. nih.govsioc-journal.cn The development of a naphthalene derivative fluorescent probe for Al³⁺ detection showcases the potential for creating new analytical methods for environmental and biological monitoring. nih.gov this compound can serve as a starting material for such probes, where its amino and hydroxyl groups allow for the attachment of specific binding sites, leading to reagents for advanced and highly selective analytical methodologies.

Lack of Evidence for this compound as a Derivatization Agent in Spectroscopic Analysis of Amines

Following a comprehensive review of scientific literature, there is no available evidence to support the use of This compound as a derivatization agent for the spectrophotometric and spectrofluorimetric analysis of amine-bearing compounds.

While structurally related compounds, such as other naphthol and aminonaphthol derivatives, are utilized in the synthesis of fluorescent probes and other chemical entities, the specific application of this compound as a derivatization agent for the analytical determination of amines is not documented.

Therefore, the requested article focusing on the application of this compound in the derivatization of amine-bearing compounds for spectrophotometric and spectrofluorimetric analysis cannot be generated due to the absence of foundational scientific research on this topic.

Future Perspectives and Emerging Research Directions

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of aminonaphthols can involve harsh conditions and generate significant waste. orgsyn.org Consequently, a primary focus of future research is the development of novel and sustainable synthetic methodologies. Green chemistry principles are at the forefront of this exploration, aiming for higher atom economy, energy efficiency, and the use of environmentally benign solvents and catalysts.

Emerging strategies include one-pot, multicomponent reactions that combine starting materials like 2-naphthol (B1666908), various aldehydes, and amines in a single step. ijcmas.comresearchgate.net One such promising approach is "Grindstone Chemistry," a solvent-free method where solid reactants are ground together, often catalyzed by an acid like methanesulfonic acid, to produce aminoalkyl-naphthol derivatives in high yields. ijcmas.com This technique is not only energy-efficient but also simplifies the work-up procedure, making it suitable for both small-scale and large-scale synthesis. ijcmas.com

Further research is anticipated to adapt these green methodologies, such as the Betti reaction, for the specific synthesis of 7-Amino-2-naphthol (B1202560) and its derivatives. researchgate.netnih.govmdpi.com The Betti reaction, which typically involves 2-naphthol, an aldehyde, and an amine, can be performed under solvent-free conditions and has been shown to be a "green synthetic process." nih.govmdpi.com The exploration of novel catalysts, such as iron(III) chloride hexahydrate (FeCl₃·6H₂O), is also expected to yield efficient and environmentally friendly synthetic pathways. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Aminonaphthol Derivatives

| Feature | Traditional Synthesis | Emerging Green Synthesis (e.g., Grindstone) |

|---|---|---|

| Solvents | Often requires toxic organic solvents | Solvent-free or uses benign solvents |

| Energy Input | May require high temperatures for extended periods | Lower energy consumption, rapid reaction times |

| Byproducts | Can generate significant chemical waste | Higher atom economy, lower E-factor |

| Procedure | Multi-step with intermediate isolation | Often one-pot, simplified work-up |

| Catalysts | May use stoichiometric and hazardous reagents | Uses catalytic amounts of often reusable catalysts |

Advanced Mechanistic Studies of Reaction Pathways and Excited-State Processes

A deeper understanding of the fundamental chemical processes involving 7-Amino-2-naphthol hydrochloride is crucial for its future application. Advanced mechanistic studies will likely focus on two key areas: the pathways of its synthesis and its behavior upon electronic excitation.

The synthesis of related aminoalkyl-naphthols via multicomponent reactions is thought to proceed through key intermediates like ortho-quinone methides (O-QMs). ijcmas.com Future studies will likely employ advanced spectroscopic and computational techniques to isolate and characterize these transient species, providing a detailed map of the reaction mechanism.

Furthermore, the photophysical behavior of aminonaphthols is a rich area for investigation. nih.gov Like its parent molecule, 2-naphthol, 7-Amino-2-naphthol is expected to exhibit significant changes in its acidity upon absorption of light, a phenomenon known as excited-state proton transfer (ESPT). acs.orgresearchgate.nethopto.org Research on close isomers, such as 8-amino-2-naphthol, has revealed complex photoprototropic behavior that is highly dependent on the solvent environment. nih.govdigitellinc.com Future work will focus on elucidating the specific ESPT mechanisms for the 7-amino isomer, mapping the potential energy surfaces of its ground and excited states, and understanding how interactions with different solvents and molecules influence these processes.

Integration into Multifunctional Material Design and Optoelectronic Applications

The unique structure of 7-Amino-2-naphthol, containing a fluorescent naphthalene (B1677914) core with reactive amino and hydroxyl groups, makes it an excellent building block for advanced functional materials. ontosight.ai A significant emerging direction is its incorporation into crystalline porous materials like Covalent Organic Frameworks (COFs). acs.org

Recent research has demonstrated the synthesis of three-dimensional chiral COFs from binaphthol-derived monomers that possess both amine and aldehyde functionalities. acs.org This "two-in-one" strategy creates a high density of chiral sites within the framework. acs.org Such materials, when integrated with gold nanoparticles, have shown exceptional promise as platforms for surface-enhanced Raman scattering (SERS), a powerful technique for molecular sensing. acs.org Future research will explore the use of 7-Amino-2-naphthol and its derivatives as monomers to construct novel COFs with tailored pore sizes and functionalities for applications in chiral separations, asymmetric catalysis, and optoelectronics. The inherent fluorescence of the naphthol unit could also be harnessed in the design of emissive materials for use in sensors and light-emitting devices. ontosight.ai

Development of Highly Sensitive Spectroscopic Probes

The fluorescent properties of naphthalene derivatives have long been utilized in the development of chemical sensors. ontosight.ai 7-Amino-2-naphthol itself has been identified as a potential fluorescent probe for biological studies. ontosight.ai Future research will focus on enhancing its sensitivity and selectivity for specific analytes.

One major avenue of development is in the area of enantioselective sensing. Chiral discrimination is vital in pharmaceutical and biological research. acs.org By incorporating 7-Amino-2-naphthol or its derivatives into chiral platforms, such as the COFs mentioned previously, highly sensitive SERS-based probes can be fabricated. These platforms can distinguish between enantiomers (mirror-image isomers) of small molecules, a task that is challenging for conventional analytical methods. acs.org

Another approach involves chemical derivatization to create highly luminescent products for spectrofluorimetric analysis. For instance, the reaction of primary amines with reagents like 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl chloride) produces intensely fluorescent derivatives, enabling highly sensitive quantification. nih.gov Similar derivatization strategies could be applied to analytes using 7-Amino-2-naphthol as the signaling component, or vice versa, to develop robust and sensitive analytical methods for quality control and environmental monitoring. nih.gov

Synergistic Approaches Combining Experimental and Computational Methodologies

The complexity of modern chemical research increasingly demands a synergistic approach that combines experimental synthesis and testing with computational modeling. mdpi.comresearchgate.net This is particularly true for predicting the properties and functions of new molecules and materials derived from this compound.

Future studies will heavily leverage computer-assisted drug design (CADD) and materials modeling. mdpi.com For example, in the development of new therapeutic agents based on the aminonaphthol scaffold, computational methods such as molecular docking and molecular dynamics simulations can predict how these molecules will interact with biological targets like enzymes or receptors. nih.gov This in silico screening allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.govmdpi.com These computational predictions are then validated and refined through experimental in vitro assays. nih.gov

Similarly, in materials science, density functional theory (DFT) and other computational tools can be used to predict the electronic structure, stability, and optical properties of new COFs or polymers before they are synthesized in the lab. acs.org This integrated experimental-computational workflow accelerates the discovery and optimization of new materials for optoelectronic and sensing applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 7-amino-2-naphthol hydrochloride, and how can they be experimentally validated?

- Methodological Answer : Characterize the compound using spectroscopic techniques (e.g., NMR, FT-IR) and chromatographic methods. For structural confirmation, X-ray crystallography (as demonstrated for related naphthol derivatives in ) can resolve bond angles and molecular packing. Solubility profiles should be tested in aqueous buffers (e.g., pH 2–10) and organic solvents (e.g., THF, methanol) under controlled temperatures. Reference the CAS number (93-36-7) and molecular formula (C₁₀H₉NO·HCl) from for baseline validation .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Follow protocols for hydrochloride salts outlined in , including use in fume hoods, personal protective equipment (PPE), and storage in anhydrous conditions. Stability tests under varying humidity (e.g., 30–70% RH) and temperature (4°C to 25°C) are recommended to establish shelf-life. Document degradation products via HPLC (as in ) .

Q. What synthetic routes are feasible for this compound, and what intermediates are critical?

- Methodological Answer : While direct synthesis is not detailed in the evidence, analogous pathways (e.g., modified Mannich reactions or hydrolysis of hydantoin intermediates, as in ) can be adapted. Optimize reaction conditions (pH, temperature) using controlled hydrolysis or reductive amination. Monitor intermediates via TLC or LC-MS .

Advanced Research Questions

Q. How can HPLC methods be optimized for quantifying this compound in complex matrices?

- Methodological Answer : Adapt the HPLC protocol from : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min. Validate linearity (1–50 µg/mL), recovery (>98%), and precision (RSD <2%) using UV detection at 210–220 nm. Compare with spectrophotometric methods to resolve matrix interference .

Q. What strategies address discrepancies in reported solubility or stability data for this compound?

- Methodological Answer : Cross-validate results using orthogonal techniques (e.g., dynamic light scattering for aggregation, DSC for thermal stability). For pH-dependent instability, conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and identify degradation products via HRMS. Reference ’s multi-method validation approach .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Perform DFT calculations to map electron density (HOMO/LUMO) and predict sites for substitution or oxidation. Validate predictions experimentally via kinetic studies (e.g., reaction with benzoyl chloride or nitrosonium ions). Structural data from (crystal parameters) can inform molecular geometry inputs .

Q. What mechanistic insights can be gained from studying tautomerism in this compound?

- Methodological Answer : Use variable-temperature NMR (VT-NMR) to observe keto-enol tautomer equilibria. Compare with UV-Vis spectroscopy under pH 7–12 to track shifts in absorption maxima. Reference ’s use of THF/Et₃N for stabilizing reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.